molecular formula C18H18N2O3 B11385427 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11385427
M. Wt: 310.3 g/mol
InChI Key: AMALTKRSVOWQQE-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzoxazole Moiety: This involves the condensation of an ortho-aminophenol with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzofuran core with the benzoxazole moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzoxazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

Due to its structural complexity, the compound might be investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In materials science, the compound could be used in the development of new polymers, dyes, or electronic materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzofuran and benzoxazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-methylbenzofuran, which share the benzofuran core.

    Benzoxazole Derivatives: Compounds such as 2-methylbenzoxazole, which share the benzoxazole moiety.

Uniqueness

What sets 3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide apart is the combination of both benzofuran and benzoxazole structures in a single molecule. This dual functionality can provide unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H18N2O3/c1-10-7-8-14-13(9-10)18(23-20-14)19-17(21)16-11(2)12-5-3-4-6-15(12)22-16/h3-6,10H,7-9H2,1-2H3,(H,19,21)

InChI Key

AMALTKRSVOWQQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

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